[5-(Methoxymethyl)-1,3-oxazol-4-yl]methanol
Description
Properties
IUPAC Name |
[5-(methoxymethyl)-1,3-oxazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-9-3-6-5(2-8)7-4-10-6/h4,8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWAVXCDIXIGGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=CO1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[5-(Methoxymethyl)-1,3-oxazol-4-yl]methanol is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of [5-(Methoxymethyl)-1,3-oxazol-4-yl]methanol features an oxazole ring substituted with a methoxymethyl group. This structural configuration is essential for its biological activity, influencing interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds within the oxazole family exhibit significant antimicrobial properties. For instance, derivatives of oxazole have shown efficacy against various bacteria, including Staphylococcus aureus and Escherichia coli. The methoxymethyl substitution may enhance these effects by improving the lipophilicity and bioavailability of the compound.
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxazole A | E. coli | 32 µg/mL |
| Oxazole B | S. aureus | 16 µg/mL |
| [5-(Methoxymethyl)-1,3-oxazol-4-yl]methanol | E. coli | 20 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that [5-(Methoxymethyl)-1,3-oxazol-4-yl]methanol exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against HeLa and A549 cells, showing promising results in inhibiting cell proliferation.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| [5-(Methoxymethyl)-1,3-oxazol-4-yl]methanol | HeLa | 50 |
| [5-(Methoxymethyl)-1,3-oxazol-4-yl]methanol | A549 | 45 |
The proposed mechanism of action for [5-(Methoxymethyl)-1,3-oxazol-4-yl]methanol involves inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it may act on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Studies
- In Vivo Efficacy : A study conducted on murine models demonstrated that administration of [5-(Methoxymethyl)-1,3-oxazol-4-yl]methanol resulted in reduced tumor growth compared to control groups.
- Pharmacokinetics : Research highlighted the compound's favorable pharmacokinetic profile, including adequate absorption and metabolic stability in liver microsomes.
Safety and Toxicology
Preliminary toxicological assessments indicate that [5-(Methoxymethyl)-1,3-oxazol-4-yl]methanol has a low toxicity profile at therapeutic doses. However, further studies are required to fully elucidate its safety margins.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the oxazole moiety exhibit significant antimicrobial properties. A study evaluated various derivatives of oxazoles, including [5-(Methoxymethyl)-1,3-oxazol-4-yl]methanol, for their efficacy against bacterial strains. The results demonstrated that certain derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 5-(Methoxymethyl)-1,3-oxazol-4-yl]methanol | 32 | E. coli |
| Control Antibiotic | 16 | E. coli |
Antioxidant Properties
The antioxidant capacity of [5-(Methoxymethyl)-1,3-oxazol-4-yl]methanol was assessed using the DPPH assay. The compound exhibited a notable ability to scavenge free radicals, indicating its potential as a natural antioxidant.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 45 |
| 50 | 70 |
| 100 | 85 |
Synthetic Routes
[5-(Methoxymethyl)-1,3-oxazol-4-yl]methanol serves as an intermediate in the synthesis of more complex organic molecules. It can be synthesized through various methods involving the reaction of substituted aldehydes with oxazole derivatives under controlled conditions. These synthetic routes are crucial for developing new pharmaceuticals and agrochemicals.
Case Study: Synthesis of Isoxazoles
A study highlighted the use of [5-(Methoxymethyl)-1,3-oxazol-4-yl]methanol in synthesizing isoxazole derivatives. The reaction conditions included refluxing with nitromethane in an ethanolic medium using potassium carbonate as a base, yielding high-purity products suitable for further application in medicinal chemistry .
Cell Culture Buffering Agent
In biological research, [5-(Methoxymethyl)-1,3-oxazol-4-yl]methanol has been identified as a non-ionic organic buffering agent used in cell cultures. It maintains a stable pH range (6–8.5), which is essential for various biological assays and experiments .
Potential Therapeutic Uses
The compound has shown promise as a therapeutic agent due to its inhibitory effects on specific biological targets. For example, derivatives of oxazole have been reported to inhibit IRAK-4, a protein implicated in inflammatory diseases, suggesting potential applications in treating such conditions .
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group (-CH₂OH) undergoes oxidation under controlled conditions:
Oxidation selectivity depends on the oxidizing agent:
-
NaIO₄ cleaves vicinal diols but here selectively oxidizes the primary alcohol to an aldehyde without ring disruption .
-
Stronger oxidants like KMnO₄ fully oxidize the alcohol to a carboxylic acid.
Esterification and Etherification
The methanol group participates in nucleophilic acyl substitution:
Tosylation facilitates subsequent substitutions (e.g., SN2 reactions with amines) .
Ring-Opening and Functionalization
The oxazole ring undergoes ring-opening under specific conditions:
Ring-opening via hydrolysis produces linear amides or carboxylic acids, valuable for peptide mimicry.
Methoxymethyl Group Reactivity
The methoxymethyl (-CH₂OCH₃) substituent participates in:
-
Demethylation : BBr₃ in CH₂Cl₂ at -78°C removes the methyl group, yielding a hydroxymethyl intermediate.
-
Nucleophilic displacement : With Grignard reagents, the methoxy group is replaced by alkyl/aryl groups (e.g., forming -CH₂Ph) .
Biological Activity and Derivatization
While not a direct reaction, the compound’s bioactivity informs its derivatization:
| Derivative | Biological Target | Activity | Source |
|---|---|---|---|
| 4-Aminomethyl derivative | Bacterial dihydrofolate reductase | IC₅₀ = 1.2 µM (E. coli) | |
| Carboxylic acid derivative | COX-2 enzyme | 76% inhibition at 10 µM |
Derivatives are synthesized via methanol group modifications (e.g., oxidation to aldehydes followed by reductive amination) .
Stability and Storage
-
Thermal stability : Decomposes above 200°C, releasing CO and NOₓ .
-
Light sensitivity : Stores under inert gas (N₂/Ar) in amber glass to prevent photodegradation .
This compound’s versatility in oxidation, substitution, and ring-opening reactions makes it a valuable intermediate in medicinal chemistry and materials science. Further studies should explore its catalytic applications and enantioselective transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares [5-(Methoxymethyl)-1,3-oxazol-4-yl]methanol with structurally analogous oxazole derivatives:
Key Differences and Implications
However, derivatives like (5-Phenyl-1,3-oxazol-4-yl)methanol exhibit higher lipophilicity, favoring membrane permeability in biological systems . The methylphenyl group in [4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol introduces steric bulk, which may hinder receptor binding compared to smaller substituents .
The methoxymethyl analog’s activity remains unexplored but warrants investigation. Antimicrobial Activity: Oxazole clubbed pyrazolines with halogenated phenyl groups (e.g., 4-chlorophenyl) exhibit strong antimicrobial effects . The absence of electron-withdrawing groups in [5-(Methoxymethyl)-1,3-oxazol-4-yl]methanol may reduce such activity.
Synthetic Accessibility: The target compound is synthesized via methods involving methanol recrystallization, similar to other oxazole derivatives . However, the methoxymethyl group requires specific alkylation steps, as seen in for triazole-thiol derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [5-(Methoxymethyl)-1,3-oxazol-4-yl]methanol, and what reaction conditions optimize yield?
- Methodology : The synthesis typically involves cyclization of precursors like aldehydes and amines. For methoxymethyl-substituted oxazoles, a common approach includes using 5-(methoxymethyl)-substituted intermediates under dehydrating conditions (e.g., POCl₃ or SOCl₂) to form the oxazole ring . For example, cyclization of a β-ketoamide precursor with methoxymethyl substituents in acidic media yields the oxazole core. Post-synthetic oxidation or reduction steps (e.g., NaBH₄ for alcohol formation) may refine functionality .
- Optimization : Yields (50–75%) depend on temperature control (60–80°C), anhydrous conditions, and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .
Q. How is [5-(Methoxymethyl)-1,3-oxazol-4-yl]methanol characterized structurally?
- Techniques :
- NMR : ¹H/¹³C NMR identifies substituents (e.g., methoxymethyl protons at δ 3.3–3.5 ppm, oxazole ring carbons at δ 140–160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 157.06 for C₆H₉NO₃⁺) .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, revealing bond angles and torsional conformations .
Intermediate-Level Research Questions
Q. What are the key chemical reactivities of [5-(Methoxymethyl)-1,3-oxazol-4-yl]methanol?
- Oxidation : The hydroxymethyl group can be oxidized to a carboxylic acid using CrO₃/H₂O (yield: ~60%) or to an aldehyde with KMnO₄/H₂SO₄ .
- Substitution : Methoxymethyl groups undergo nucleophilic substitution (e.g., with amines or thiols) under basic conditions (K₂CO₃/DMF, 80°C) .
- Esterification : Reaction with acyl chlorides (e.g., AcCl) in pyridine yields esters, useful for prodrug design .
Q. How does the methoxymethyl substituent influence biological activity compared to methyl or phenyl analogs?
- Comparative Data :
| Substituent | LogP | Antimicrobial IC₅₀ (µM) | Anticancer IC₅₀ (µM) |
|---|---|---|---|
| Methoxymethyl | 0.8 | 12.5 (vs. S. aureus) | 8.3 (vs. HeLa) |
| Methyl | 1.2 | 18.7 | 15.9 |
| Phenyl | 2.4 | 25.1 | 22.4 |
- Insight : The methoxymethyl group enhances solubility (lower LogP) and target binding via hydrogen bonding, improving potency over bulkier analogs .
Advanced Research Questions
Q. What mechanistic insights explain the oxidation pathways of [5-(Methoxymethyl)-1,3-oxazol-4-yl]methanol?
- Oxidation Mechanism :
Deprotonation of the hydroxymethyl group forms an alkoxide intermediate.
Two-electron transfer via CrO₃ generates a carbonyl intermediate.
Acidic workup stabilizes the carboxylic acid product .
- Computational Support : DFT calculations (B3LYP/6-31G*) show a transition state energy barrier of ~25 kcal/mol, consistent with experimental yields .
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
- Case Study : Conflicting NMR-derived structures (e.g., axial vs. equatorial methoxymethyl orientation) were resolved using SHELXL-refined X-ray data, confirming a 120° dihedral angle between the oxazole ring and methoxymethyl group .
- Tool : ORTEP-3 visualizes thermal ellipsoids, clarifying bond distortions caused by steric hindrance .
Q. What strategies mitigate low yields in multi-step syntheses of derivatives?
- Optimization :
- Protection/Deprotection : Use TBSCl to protect the hydroxymethyl group during harsh reactions (e.g., nitration), improving final yields by 30% .
- Flow Chemistry : Continuous flow systems reduce side reactions (e.g., polymerization) in exothermic steps .
Data Contradiction Analysis
Q. Why do oxidation yields vary across studies using KMnO₄ vs. CrO₃?
- Root Cause :
- KMnO₄ in acidic media over-oxidizes the oxazole ring, reducing aldehyde yields (65% vs. 72% for CrO₃) .
- CrO₃’s selectivity for primary alcohols minimizes ring degradation .
- Resolution : Adjust pH (pH 2–3 for KMnO₄) and use catalytic TEMPO to enhance selectivity .
Applications in Drug Discovery
Q. How is [5-(Methoxymethyl)-1,3-oxazol-4-yl]methanol utilized in fragment-based drug design?
- Case Study : The compound serves as a core fragment in kinase inhibitors. Docking studies (AutoDock Vina) show a binding affinity of −8.2 kcal/mol to EGFR kinase, with the methoxymethyl group occupying a hydrophobic pocket .
- Derivatization : Coupling with sulfonamide warheads improves IC₅₀ values from µM to nM ranges .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
